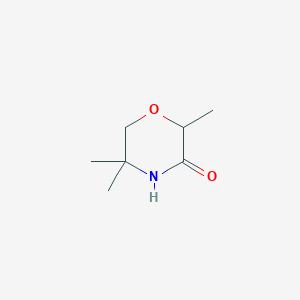

2,5,5-Trimethylmorpholin-3-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5,5-trimethylmorpholin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-5-6(9)8-7(2,3)4-10-5/h5H,4H2,1-3H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPMCLHKHYDHLHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(CO1)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,5,5 Trimethylmorpholin 3 One and Its Analogues

Established Synthetic Routes and Reaction Cascades for Morpholinone Core Formation

The formation of the morpholinone ring is typically achieved through cyclization reactions of appropriately functionalized acyclic precursors. These established methods provide reliable access to the core structure, often starting from readily available amino acids or amino alcohols.

Cyclization Reactions Utilizing Amide-Forming Precursors

A common and effective strategy for constructing the morpholinone ring involves the intramolecular cyclization of an amide precursor. This approach generally consists of two key steps: the formation of an amide bond between an amino alcohol and a carboxylic acid derivative, followed by a ring-closing reaction to furnish the heterocyclic system.

A notable example is the synthesis of (3S)-3,5,5-trimethylmorpholin-2-one, a close analogue of the target compound. This synthesis showcases a convergent approach starting from methyl (R)-(+)-lactate. nih.gov The initial step involves the conversion of the lactate (B86563) to a species with a suitable leaving group, which then undergoes alkylation with 2-amino-2-methyl-1-propanol, followed by cyclization to yield the morpholinone. nih.gov This general strategy can be adapted for the synthesis of 2,5,5-trimethylmorpholin-3-one by employing an appropriate α-amino acid derivative that provides the desired substitution pattern.

The cyclization of N-alkenylamides represents another pathway, where a change in mechanism can be observed depending on the length of the carbon chain separating the amide and alkene functionalities. beilstein-journals.org While shorter chains favor cyclization at the amide oxygen, longer chains can lead to cyclization at the nitrogen, forming a pyrrolidine (B122466) ring instead. beilstein-journals.org

Ring-Closing Reactions Involving Carbonyl Condensations

Intramolecular condensation reactions involving carbonyl groups are a powerful tool for the formation of cyclic structures. The intramolecular aldol (B89426) condensation, for instance, can be employed to create five- and six-membered rings from dicarbonyl compounds. vanderbilt.edu While direct examples for this compound are not prevalent in the literature, this strategy remains a plausible approach. A hypothetical precursor containing appropriately positioned ketone and ester functionalities could undergo an intramolecular Claisen-type condensation to form the β-keto lactam structure of the morpholin-3-one (B89469) ring. The success of such a reaction would depend on the stability of the precursor and the favorability of the 6-membered ring formation.

Novel and Efficient Synthetic Strategies for this compound

To enhance efficiency, reduce step counts, and improve yields, a variety of modern synthetic methodologies have been explored for the construction of morpholinone rings. These include one-pot syntheses, multicomponent reactions, and the use of advanced catalytic systems.

One-Pot Synthesis Approaches and Multicomponent Reactions

One-pot syntheses and multicomponent reactions (MCRs) offer significant advantages in terms of operational simplicity, time, and resource efficiency. organic-chemistry.orgnih.govresearchgate.net MCRs, where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are particularly attractive for generating molecular diversity. organic-chemistry.orgnih.govresearchgate.net

Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are well-established methods for the rapid assembly of complex molecules, including heterocyclic scaffolds. organic-chemistry.org These reactions can be designed to generate a linear precursor that, under the reaction conditions or upon subsequent treatment, undergoes cyclization to form the desired morpholinone ring. While a specific Ugi or Passerini reaction for the direct synthesis of this compound has not been detailed, the general applicability of these methods to morpholinone synthesis suggests their potential. researchgate.net

For instance, a one-pot synthesis of 2,5-diformylfuran from fructose (B13574) has been demonstrated using a magnetic bi-functional catalyst, highlighting the power of one-pot strategies in heterocycle synthesis. rsc.org A similar conceptually designed one-pot process for this compound could involve the reaction of an amino alcohol, a keto-acid or its equivalent, and an isocyanide, followed by an in-situ cyclization step.

Development and Application of Catalytic Systems (e.g., Acid-Catalyzed Cyclization, Trifluoromethanesulfonic Acid)

The use of catalysts is crucial in modern organic synthesis for enhancing reaction rates, selectivity, and yields under milder conditions. Acid catalysis, in particular, plays a significant role in the cyclization steps of morpholinone synthesis.

Trifluoromethanesulfonic acid (TfOH), a strong, non-oxidizing Brønsted acid, has been effectively used to catalyze the synthesis of various heterocyclic compounds. chemicalbook.comresearchgate.netconicet.gov.argoogle.com Its high protonating power and the non-nucleophilic nature of its conjugate base make it an excellent catalyst for promoting cyclization reactions by activating functional groups without leading to side reactions. researchgate.net While a specific protocol for the TfOH-catalyzed synthesis of this compound is not available, its successful application in the synthesis of other heterocycles, including furans via one-pot alkylation-cyclization-desilylation sequences, suggests its potential utility. richmond.edu The synthesis of trifluoromethanesulfonic acid itself has been well-documented, ensuring its availability as a catalyst. chemicalbook.comgoogle.comorgsyn.org

Other Lewis acids and catalytic systems, such as those based on iodine/DMSO, have also been shown to be effective in promoting the formation of C-C and C-heteroatom bonds in a green and efficient manner. mdpi.com

The synthesis of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues has been achieved through a cyclization step using sulfuric acid in methylene (B1212753) chloride. acs.org This demonstrates that strong Brønsted acids are effective for the formation of the trimethyl-substituted morpholine (B109124) ring.

Optimization of Reaction Parameters (Temperature, Solvent Polarity, Catalyst Loading, Reaction Time)

The optimization of reaction parameters is a critical aspect of developing efficient and high-yielding synthetic protocols. Factors such as temperature, solvent, catalyst loading, and reaction time can have a profound impact on the outcome of a chemical transformation.

The systematic optimization of these parameters is often carried out using experimental design methodologies to efficiently explore the reaction space and identify the optimal conditions. researchgate.netrsc.orgbeilstein-journals.org For the synthesis of morpholinone derivatives, the choice of solvent can influence the reaction rate and selectivity. For example, in the synthesis of N-phenyl dichloroacetamides, dioxane was found to be the optimal solvent. researchgate.net The reaction temperature is another crucial parameter that needs to be carefully controlled to ensure the desired reaction proceeds while minimizing side reactions. Catalyst loading is also a key variable, as using the optimal amount of catalyst can maximize the reaction rate without unnecessary cost or downstream purification challenges. Finally, the reaction time must be sufficient to allow for complete conversion of the starting materials to the desired product.

While specific optimization data for the synthesis of this compound is not available, the general principles of reaction optimization are applicable. For instance, in the synthesis of aroma esters, a factorial design approach was used to optimize parameters such as acid excess, temperature, vacuum, and time, leading to a significant increase in conversion. rsc.org A similar approach could be employed to refine the synthesis of this compound, regardless of the chosen synthetic route.

Stereoselective Synthesis and Chiral Induction in this compound Formation

The creation of chiral centers in the morpholin-3-one scaffold, such as the C2 position in this compound, requires sophisticated stereoselective synthetic methods. Chiral induction, the process of transferring chirality from a chiral source to the product, is central to these approaches.

Asymmetric synthesis aims to produce a chiral compound in an enantiomerically enriched form. For morpholin-3-one structures, this often involves organocatalysis or the use of chiral auxiliaries derived from the chiral pool.

Organocatalytic asymmetric cycloadditions have emerged as powerful tools. For example, a [3+3]-cycloaddition between γ-hydroxy-α,β-unsaturated ketones and in situ generated azaoxyallyl cations, catalyzed by a cinchonidine-derived squaramide, can produce functionalized morpholin-3-ones with good to excellent enantioselectivities (up to 90% ee). researchgate.netbohrium.com Another significant advance is the use of chiral phosphoric acid catalysts. acs.org These catalysts enable the enantioselective synthesis of C3-substituted morpholinones from glyoxals and 2-(arylamino)ethan-1-ols through a domino [4+2] heteroannulation followed by a 1,2-aryl/alkyl shift. acs.org This method represents a formal asymmetric aza-benzilic ester rearrangement and provides access to chiral morpholinones that are key intermediates for pharmaceuticals like Aprepitant. researchgate.netacs.org

The synthesis of N-protected-5-substituted morpholin-3-ones can be achieved in two steps starting from corresponding amino alcohols. acs.org Direct alkylation of the enolate of these protected morpholin-3-ones proceeds stereoselectively, with the electrophile approaching from the face opposite to the existing side chain, allowing for the creation of new stereocenters with high diastereoselectivity. acs.org This highlights how a pre-existing stereocenter, derived from a chiral amino alcohol, can direct the formation of subsequent stereocenters.

Pathways that are both diastereoselective and enantioselective are crucial for synthesizing complex molecules with multiple stereocenters.

A notable diastereoselective method involves a one-pot, dual-catalysis system using Palladium(0) and Iron(III). organic-chemistry.org A Pd(0)-catalyzed Tsuji-Trost reaction between vinyloxiranes and amino alcohols is followed by an in situ Fe(III)-catalyzed heterocyclization. organic-chemistry.orgorganic-chemistry.org This sequence produces a variety of substituted morpholines with high yields and diastereoselectivities, favoring the thermodynamically stable cis-diastereoisomers. organic-chemistry.org While this method has been applied to morpholines, its principles could be adapted for morpholin-3-one synthesis. Another diastereoselective approach is the addition of Grignard reagents to N-sulfinyl imines, followed by cyclization to form substituted morpholine derivatives. thieme-connect.com

For enantioselective pathways, organocatalysis has proven highly effective. The chiral phosphoric acid-catalyzed reaction of glyoxals with 2-(arylamino)ethan-1-ols yields C3-substituted morpholinones with high enantiomeric excess. acs.org Similarly, the asymmetric [3+3]-cycloaddition catalyzed by squaramide derivatives provides access to functionalized morpholin-3-ones with good enantioselectivity. researchgate.netbohrium.com A highly efficient asymmetric [3+2] and [4+2]-annulation of cyclic N-sulfonyl ketimines with γ- or δ-hydroxy-α,β-unsaturated ketones has been developed using a hydrogen-bonding bifunctional squaramide-based catalyst, achieving excellent yields, diastereoselectivities (>20:1 dr), and enantioselectivities (>99% ee). bohrium.com

The table below summarizes selected catalytic systems for the stereoselective synthesis of morpholinone analogues.

| Catalyst/Method | Reactants | Product Type | Yield | Stereoselectivity | Reference |

| Chiral Phosphoric Acid | Aryl/Alkylglyoxals, 2-(Arylamino)ethan-1-ols | C3-Substituted Morpholinones | High | High ee | acs.org |

| Cinchonidine-derived Squaramide | γ-Hydroxy-α,β-unsaturated ketones, α-Bromohydroxamates | Functionalized Morpholin-3-ones | Moderate | Good to Excellent ee (up to 90%) | researchgate.netbohrium.com |

| Pd(0)/Fe(III) Catalysis | Vinyloxiranes, Amino Alcohols | Disubstituted and Trisubstituted Morpholines | Very Good | High dr (favors cis) | organic-chemistry.orgorganic-chemistry.org |

| Grignard Reagent Addition | N-Sulfinyl Imines, Grignard Reagents | 3-Substituted Morpholines | Good | High dr | thieme-connect.com |

| Squaramide Catalyst | N-Sulfonyl Ketimines, Hydroxy-α,β-unsaturated Ketones | Polyheterotricyclic Oxazolidines/1,3-Oxazinanes | Up to 99% | >20:1 dr, >99% ee | bohrium.com |

| Copper Catalysis | Amino Alcohols, Aldehydes, Diazomalonates | Highly Substituted Morpholines | Good | Poor dr (can be improved by epimerization) | nih.gov |

Green Chemistry Principles and Sustainable Synthesis of this compound

Applying green chemistry principles to the synthesis of morpholin-3-ones focuses on improving efficiency, reducing waste, and using less hazardous materials.

One key strategy is the use of multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, thereby increasing atom economy and reducing reaction time and waste. connectjournals.com The Ugi four-component reaction, for instance, has been used to synthesize a library of highly functionalized pyrazole (B372694) derivatives of 4-(4-aminophenyl)morpholin-3-one (B139978) in methanol, a relatively green solvent. connectjournals.com Copper-catalyzed three-component reactions of amino alcohols, aldehydes, and diazomalonates also provide a direct route to highly substituted morpholines. nih.gov

One-pot tandem reactions are another cornerstone of sustainable synthesis. A Pd(0)/Fe(III) catalyzed one-pot reaction for substituted morpholines generates water as the only byproduct, showcasing high atom economy. organic-chemistry.org Similarly, tandem hydroamination and asymmetric transfer hydrogenation reactions provide an efficient route to 3-substituted morpholines. organic-chemistry.org These methods minimize intermediate purification steps, saving solvents and energy.

The choice of reagents and catalysts is critical. A redox-neutral protocol using inexpensive and readily available reagents like ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide offers a high-yielding, one- or two-step conversion of 1,2-amino alcohols to morpholines, avoiding the use of metal hydrides. chemrxiv.orgacs.org The use of inexpensive and low-toxicity catalysts, such as iron(III), is also a greener alternative to more hazardous or precious metal catalysts. organic-chemistry.orgorganic-chemistry.org For oxidation steps, using sodium chlorite (B76162) as the sole oxidant to convert 4-(4-nitrophenyl)morpholine (B78992) to the corresponding morpholin-3-one is an economically efficient and facile process. acs.org

The solvent choice significantly impacts the environmental footprint of a synthesis. Water is an ideal green solvent, and catalyst-free protocols for synthesizing related heterocyclic structures under ultrasonic irradiation in water have been developed. ajgreenchem.com Furthermore, N-formylmorpholine itself has been proposed as a non-toxic, non-corrosive, and stable green solvent for the synthesis of other heterocyclic compounds. nih.gov Enzymatic strategies, which typically run in aqueous media under mild conditions, represent a powerful green approach for asymmetric synthesis, as demonstrated in the production of chiral amines and alcohols that are precursors to complex molecules.

The following table highlights some green and sustainable approaches relevant to morpholinone synthesis.

| Green Principle | Synthetic Approach | Specifics | Reference |

| Atom Economy / MCR | Ugi Four-Component Reaction | Synthesis of 4-(4-aminophenyl)morpholin-3-one derivatives. | connectjournals.com |

| Atom Economy / MCR | Copper-Catalyzed 3-Component Reaction | Unprotected, highly substituted morpholines from amino alcohols, aldehydes, and diazomalonates. | nih.gov |

| One-Pot Synthesis | Pd(0)/Fe(III) Dual Catalysis | Sequential Tsuji-Trost and heterocyclization; water is the only byproduct. | organic-chemistry.orgorganic-chemistry.org |

| Safer Reagents | Redox-Neutral Morpholine Synthesis | Uses ethylene sulfate and tBuOK, avoiding metal hydrides and chloroacetyl chloride. | chemrxiv.orgacs.org |

| Benign Catalysts | Iron(III) Catalysis | Diastereoselective synthesis of disubstituted morpholines. | organic-chemistry.org |

| Green Solvents | N-formylmorpholine | Synthesized from morpholine and formic acid; used as a green solvent. | nih.gov |

| Energy Efficiency | Ultrasonic Irradiation | Catalyst-free synthesis of dihydropyrano[2,3-c]pyrazoles in water. | ajgreenchem.com |

| Biocatalysis | Enzymatic Asymmetric Synthesis | Use of enzymes like monoamine oxidase (MAO-N) for deracemization under mild, aqueous conditions. |

Chemical Reactivity and Derivatization of 2,5,5 Trimethylmorpholin 3 One

Electrophilic and Nucleophilic Reactions at the Morpholinone Ring System

The 2,5,5-Trimethylmorpholin-3-one ring system possesses several sites susceptible to either electrophilic or nucleophilic attack. The lone pair of electrons on the nitrogen atom of the secondary amine makes it a primary site for electrophilic reactions. Conversely, the carbonyl carbon of the lactam is electrophilic and is a target for nucleophiles.

Electrophilic Reactions: The nitrogen atom can readily react with a variety of electrophiles. Common electrophilic substitution reactions at the nitrogen include alkylation and acylation. For instance, N-alkylation can be achieved using alkyl halides in the presence of a base to neutralize the resulting hydrohalic acid. Similarly, N-acylation can be carried out with acyl chlorides or anhydrides to introduce an acyl group, forming an N-acylmorpholinone derivative. The steric hindrance from the adjacent gem-dimethyl groups at the C5 position can influence the rate of these reactions.

Nucleophilic Reactions: The carbonyl carbon of the lactam is susceptible to nucleophilic attack. Under basic or acidic conditions, nucleophiles can add to the carbonyl group. A key reaction is hydrolysis, which involves the nucleophilic attack of water or hydroxide (B78521) ions on the carbonyl carbon, leading to the opening of the lactam ring to form the corresponding amino acid. The stability of the lactam ring in this compound is significant, and forcing conditions may be required for hydrolysis due to the inherent stability of the six-membered ring and the amide resonance. The reactivity of the lactam carbonyl is generally lower than that of a ketone due to the delocalization of the nitrogen lone pair into the carbonyl group.

| Reaction Type | Reagent/Conditions | Product Type |

|---|---|---|

| N-Alkylation | R-X, Base | N-Alkyl-2,5,5-trimethylmorpholin-3-one |

| N-Acylation | RCOCl, Base | N-Acyl-2,5,5-trimethylmorpholin-3-one |

| Hydrolysis | H+/H2O or OH-/H2O | Ring-opened amino acid |

Oxidation and Reduction Transformations of this compound

The oxidation and reduction of this compound can target different parts of the molecule, primarily the lactam carbonyl group and the C-H bonds adjacent to the heteroatoms.

Oxidation: While the morpholinone ring is relatively stable to oxidation, strong oxidizing agents can lead to degradation of the molecule. Specific oxidation of the C-H bonds adjacent to the nitrogen or oxygen atoms is possible but can be challenging to achieve selectively without affecting other parts of the molecule. Peroxy acids could potentially lead to the formation of N-oxides under controlled conditions.

Reduction: The lactam carbonyl group is the primary site for reduction. Strong reducing agents like lithium aluminum hydride (LiAlH4) are capable of reducing the amide functionality to an amine. libretexts.orgjove.comchemistrysteps.comreddit.comucalgary.ca This reaction would convert this compound into 2,5,5-trimethylmorpholine. The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the oxygen atom. Less powerful reducing agents, such as sodium borohydride, are generally not effective in reducing amides.

| Transformation | Reagent | Product |

|---|---|---|

| Reduction | Lithium Aluminum Hydride (LiAlH4) | 2,5,5-Trimethylmorpholine |

Ring-Opening and Ring-Closure Equilibria and Mechanisms

The stability of the six-membered morpholinone ring means that ring-opening reactions typically require energetic conditions or specific reagents.

Ring-Opening: As mentioned, hydrolysis under acidic or basic conditions is a common ring-opening reaction. The mechanism in acidic conditions involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. In basic conditions, a direct nucleophilic attack of a hydroxide ion on the carbonyl carbon occurs. Other strong nucleophiles can also induce ring-opening.

Ring-Closure: Ring-closure reactions are fundamental to the synthesis of the morpholinone ring itself. A common synthetic route involves the intramolecular cyclization of a suitable acyclic precursor. For example, an N-(2-hydroxy-2-methylpropyl)amino acid derivative could undergo intramolecular condensation to form the this compound ring. The gem-dimethyl groups can facilitate this cyclization through the Thorpe-Ingold effect, which brings the reactive ends of the molecule closer together.

Functional Group Interconversions and Strategic Modifications

Beyond the fundamental reactions, various functional group interconversions can be performed on derivatives of this compound to access a wider range of analogues. For instance, if a hydroxyl group were present on a substituent, it could be converted to other functional groups like halides or ethers. N-alkylation and N-acylation, as discussed earlier, are key strategic modifications to alter the properties of the molecule. These modifications can impact solubility, lipophilicity, and biological activity.

Synthesis of Structurally Modified this compound Analogues for Mechanistic Inquiry

The synthesis of analogues of this compound is crucial for understanding structure-activity relationships and for probing reaction mechanisms.

Substitution Patterns and Their Influence on Reactivity

Introducing substituents at various positions on the morpholinone ring can significantly alter its reactivity. For example, the synthesis of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues has been reported. nih.govcore.ac.uk While these are not morpholin-3-ones, their synthesis often proceeds through precursors that are structurally related. The electronic nature of the substituents (electron-donating or electron-withdrawing) can influence the nucleophilicity of the nitrogen and the electrophilicity of the carbonyl carbon. Steric bulk of the substituents will also play a critical role in dictating the accessibility of reactive sites. The gem-dimethyl group at the 5-position already imposes significant steric constraints.

Heteroatom Incorporations and Bioisosteric Replacements

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic properties. In the context of this compound, the oxygen atom of the ether linkage could be replaced with other heteroatoms, such as sulfur, to yield a thiomorpholin-3-one (B1266464) analogue. The synthesis of thiomorpholines often involves different synthetic strategies compared to their morpholine (B109124) counterparts. researchgate.netnih.govjchemrev.com Such a modification would alter the bond angles, bond lengths, and electronic properties of the ring, thereby influencing its reactivity and biological interactions. cambridgemedchemconsulting.comnih.govswissbioisostere.chbaranlab.orgtcichemicals.com

| Analogue Type | Modification | Potential Impact on Reactivity |

|---|---|---|

| N-Substituted | Alkyl or acyl group on nitrogen | Alters nucleophilicity and steric hindrance around nitrogen |

| C2/C6-Substituted | Substituents on carbon atoms | Electronic and steric effects on ring conformation and reactivity |

| Thio-analogue | Oxygen replaced by sulfur | Changes in bond lengths, angles, and electronic properties |

Advanced Spectroscopic and Structural Elucidation Techniques for 2,5,5 Trimethylmorpholin 3 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of 2,5,5-Trimethylmorpholin-3-one. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are powerful for establishing the complex connectivity within this compound. Correlation Spectroscopy (COSY) experiments would reveal proton-proton couplings, helping to trace the connectivity of the protons within the morpholine (B109124) ring. For instance, the protons on C2 would show a correlation with the proton on the nitrogen atom (if not exchanged) and any adjacent protons.

The following table outlines the expected 1H and 13C NMR chemical shifts for this compound, based on data from similar morpholine derivatives. researchgate.netnih.gov

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| C2-H | ~3.5-4.0 | ~50-60 | C3, C6 |

| N4-H | Variable | - | C3, C5 |

| C5-CH₃ (axial) | ~1.2-1.4 | ~25-30 | C5, C6 |

| C5-CH₃ (equatorial) | ~1.1-1.3 | ~25-30 | C5, C6 |

| C6-H₂ | ~3.8-4.2 | ~70-80 | C2, C5 |

| C2'-CH₃ | ~1.3-1.5 | ~20-25 | C2, C3 |

| C3=O | - | ~170-180 | C2-H, N4-H, C2'-CH₃ |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Solid-State NMR for Polymorphic and Conformational Studies

In the solid state, this compound may exist in different crystalline forms (polymorphs) or exhibit distinct molecular conformations. Solid-state NMR (ssNMR) is a powerful technique to probe these structural variations. mdpi.com By analyzing the chemical shift anisotropies and using techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS), it is possible to distinguish between different polymorphs. mdpi.com Furthermore, ssNMR can provide insights into the molecular dynamics and conformational preferences of the morpholinone ring in the solid state, which might differ from its solution conformation.

Advanced Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Profiling

Advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), are essential for elucidating the fragmentation pathways of this compound. wikipedia.org By subjecting the molecular ion to collision-induced dissociation (CID), a characteristic fragmentation pattern can be obtained, providing valuable structural information. wikipedia.org

The fragmentation of this compound would likely involve initial cleavage of the morpholinone ring. Common fragmentation pathways for cyclic ethers and lactams include alpha-cleavage and retro-Diels-Alder type reactions. libretexts.orgchemguide.co.uk The presence of the gem-dimethyl group at the C5 position would likely lead to the loss of a methyl radical, resulting in a stable tertiary carbocation.

The following table presents a predicted fragmentation pathway for this compound.

| Fragment Ion (m/z) | Proposed Structure/Loss |

| 157 | [M]+• (Molecular Ion) |

| 142 | [M - CH₃]+ |

| 114 | [M - C₃H₇]+ |

| 100 | [M - C₄H₉O]+ |

| 86 | [M - C₄H₇NO]+ |

| 57 | [C₄H₉]+ |

Isotopic profiling, through high-resolution mass spectrometry, can confirm the elemental composition of the parent molecule and its fragments, further validating the proposed structures.

X-ray Crystallography for Absolute Configuration and Detailed Conformational Analysis

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. nih.gov For a crystalline sample of this compound, this technique can determine the precise bond lengths, bond angles, and torsional angles within the molecule. nih.gov This information is crucial for a detailed conformational analysis of the morpholinone ring, confirming whether it adopts a chair, boat, or twist-boat conformation.

Furthermore, if a chiral derivative of this compound is synthesized, X-ray crystallography can be used to determine its absolute configuration. mdpi.com The crystal packing information obtained from the diffraction data also reveals details about intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the solid-state architecture. Although no specific crystal structure for this compound is publicly available, analysis of similar heterocyclic structures demonstrates the power of this technique. mdpi.comresearchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Conformational Analysis and Intermolecular Interaction Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and molecular vibrations within this compound. mdpi.com The IR spectrum would show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1650-1700 cm⁻¹. The C-N and C-O stretching vibrations would also give rise to characteristic bands in the fingerprint region. nih.govamericanpharmaceuticalreview.com

The following table summarizes the expected characteristic vibrational frequencies for this compound.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H stretch | 3300-3500 | IR |

| C-H stretch (methyl) | 2850-3000 | IR, Raman |

| C=O stretch | 1650-1700 | IR, Raman |

| C-N stretch | 1200-1350 | IR, Raman |

| C-O stretch | 1000-1200 | IR, Raman |

Electronic Circular Dichroism (ECD) Spectroscopy for Chiral this compound Derivatives

While this compound itself is achiral, its chiral derivatives are of significant interest. Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for the stereochemical analysis of such chiral molecules. researchgate.net ECD measures the differential absorption of left and right circularly polarized light, which is highly sensitive to the three-dimensional arrangement of atoms. nih.gov

For a chiral derivative of this compound, the ECD spectrum would exhibit characteristic positive or negative Cotton effects. By comparing the experimental ECD spectrum with that predicted by quantum chemical calculations, the absolute configuration of the chiral center(s) can be unambiguously determined. nih.gov This approach is particularly valuable when single crystals suitable for X-ray crystallography are not available.

Theoretical and Computational Chemistry Studies on 2,5,5 Trimethylmorpholin 3 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule by solving the Schrödinger equation. wikipedia.org These methods offer deep insights into molecular structure, stability, and spectroscopic characteristics.

Ab initio and Density Functional Theory (DFT) are cornerstone methods in computational quantum chemistry for studying molecular systems. Ab initio methods, meaning "from the beginning," use fundamental physical constants to solve the electronic Schrödinger equation without empirical parameters. wikipedia.org The Hartree-Fock (HF) method is the simplest ab initio approach, though more advanced methods are often required for higher accuracy. wikipedia.org

DFT, on the other hand, is a widely used method that calculates the electronic properties of a molecule based on its electron density. nanobioletters.com This approach is computationally less demanding than high-level ab initio methods while often providing comparable accuracy, making it suitable for a wide range of molecular systems. nanobioletters.comnih.gov

For 2,5,5-trimethylmorpholin-3-one, DFT calculations, such as those using the B3LYP functional with a basis set like 6-311+G**, can be employed to optimize the molecular geometry and determine its electronic structure. nih.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability; a larger gap suggests higher stability. nih.gov

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated from the calculated electron density. nih.gov These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atom of the carbonyl group is expected to be the most electron-rich site, indicating a region susceptible to electrophilic attack.

Table 1: Calculated Quantum Chemical Parameters for this compound (Hypothetical Data)

| Parameter | Value | Significance |

|---|---|---|

| EHOMO | -6.8 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -0.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 6.3 eV | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

Theoretical calculations are invaluable for interpreting and predicting experimental spectra. DFT methods can accurately calculate spectroscopic parameters like NMR chemical shifts and vibrational frequencies. researcher.liferesearchgate.net

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts (δ). nanobioletters.com By computing the magnetic shielding tensors for each nucleus, one can predict the ¹H and ¹³C NMR spectra. vscht.cz These theoretical predictions are crucial for assigning signals in experimental spectra and confirming molecular structures. researcher.life Calculated shifts are typically compared against a reference compound, such as tetramethylsilane (B1202638) (TMS).

Vibrational Frequencies: The vibrational modes of this compound can be calculated by performing a frequency analysis on the optimized geometry. For a non-linear molecule with N atoms, there are 3N-6 fundamental vibrational modes. libretexts.org For this compound (C₇H₁₃NO₂), this results in 3(23)-6 = 63 vibrational modes. The calculated harmonic frequencies from DFT are often systematically higher than experimental values and are typically scaled by an empirical factor (e.g., ~0.96) to improve agreement with experimental data from FT-IR and Raman spectroscopy. nih.gov These calculations allow for the assignment of specific vibrational modes, such as the characteristic C=O stretching frequency of the lactam group and the various C-H stretching and bending modes. nist.govnih.gov

Table 2: Comparison of Hypothetical Experimental and Calculated Spectroscopic Data for this compound

| Parameter | Hypothetical Experimental Value | Hypothetical Calculated Value (DFT/B3LYP) | Assignment |

|---|---|---|---|

| ¹³C NMR (δ, ppm) | 172.1 | 171.5 | Carbonyl Carbon (C=O) |

| ¹³C NMR (δ, ppm) | 75.4 | 74.9 | Quaternary Carbon (C-O) |

| ¹H NMR (δ, ppm) | 1.45 | 1.41 | C2-Methyl Protons |

| IR Frequency (cm⁻¹) | 1680 | 1715 (unscaled) | C=O Stretch (Lactam) |

| IR Frequency (cm⁻¹) | 2970 | 3045 (unscaled) | C-H Stretch (Methyl) |

Conformational Analysis and Energy Landscape Mapping

The six-membered morpholin-3-one (B89469) ring is not planar and can adopt several conformations, such as the chair, twist-boat, and boat forms. Computational methods can be used to map the potential energy surface and identify the most stable conformers. nih.gov For this compound, the primary conformational question involves the orientation of the methyl group at the C2 position, which can be either axial or equatorial in a chair-like conformation.

Studies on analogous six-membered heterocyclic rings have shown that stereoelectronic effects and steric hindrance play crucial roles in determining conformational preference. nih.govlibretexts.org For instance, in some N-acylated piperidines, a pseudoallylic strain can force a 2-substituent into an axial orientation to minimize steric repulsion. nih.gov A DFT study on the structurally similar 2,5,5-trimethyl-1,3,2-diheterophosphinane-2-sulfide found that the axial conformer was more stable than the equatorial one. nih.gov A similar analysis for this compound would involve geometry optimization of both the axial and equatorial conformers and comparison of their relative energies to determine the global minimum.

Reaction Mechanism Elucidation via Computational Pathway Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the identification of transition states, intermediates, and the calculation of activation energies. montclair.edu For this compound, potential reactions for study could include the hydrolysis of the lactam ring or reactions at the α-carbon.

Using DFT, a proposed reaction pathway can be modeled by locating the geometries of all stationary points (reactants, intermediates, transition states, and products). mdpi.com A transition state search algorithm, such as the Berny optimization, can identify the first-order saddle point connecting reactants to products. The intrinsic reaction coordinate (IRC) method can then be used to confirm that the identified transition state correctly links the desired reactant and product states. The calculated energy barriers provide quantitative insights into the reaction kinetics, helping to predict the most favorable reaction pathway.

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Interactions

While quantum chemical calculations provide information on static structures and energies, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. plos.org MD simulations model the movement of atoms by solving Newton's equations of motion, providing a trajectory that reveals conformational changes and interactions with the surrounding environment, such as a solvent. nih.gov

An MD simulation of this compound in an explicit solvent like water would illuminate its conformational dynamics. This could include observing transitions between different ring conformations (e.g., chair-to-boat flips), the rotation of the methyl groups, and the flexibility of the ring system. frontiersin.org Furthermore, MD simulations can characterize the solute-solvent interactions in detail. nih.gov By analyzing the radial distribution functions and hydrogen bond lifetimes, one can quantify the hydration shell around the molecule and identify persistent hydrogen bonds, for example, between the carbonyl oxygen and water molecules.

Table 3: Potential Insights from Molecular Dynamics Simulations of this compound

| Simulation Focus | Key Metrics | Information Gained |

|---|---|---|

| Conformational Dynamics | Root-Mean-Square Deviation (RMSD), Dihedral Angle Analysis | Stability of conformers, rates of conformational change, ring flexibility. |

| Solvent Interactions | Radial Distribution Function (RDF), Hydrogen Bond Analysis | Structure of the hydration shell, identification of key hydrogen bonding sites, solvent accessibility. |

| Thermodynamic Properties | Binding Free Energy (MM/PBSA or MM/GBSA) | Quantification of binding affinity to a target protein (if applicable). |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Hypotheses

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com Should a set of this compound derivatives with measured biological activity be available, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could be employed. nih.gov

In a 3D-QSAR study, the molecules are aligned based on a common scaffold. researchgate.net CoMFA calculates the steric and electrostatic interaction fields around each molecule, while CoMSIA includes additional fields such as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. These calculated field values are then correlated with the biological activity using statistical methods like Partial Least Squares (PLS) to generate a predictive model.

The resulting 3D-QSAR model is often visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. For example, a map might show that a bulky, electropositive substituent at a particular position would be favorable for activity, thus providing a mechanistic hypothesis and guiding the design of new, more potent analogues. mdpi.com

In Silico Prediction of Molecular Interactions with Biological Targets for Mechanistic Insights (e.g., Molecular Docking)

The morpholine (B109124) scaffold is a common feature in many biologically active molecules, and its presence can significantly influence a compound's pharmacokinetic and pharmacodynamic properties. nih.govnih.govacs.org Molecular modeling studies have shown that the morpholine ring can engage in crucial interactions with biological targets, acting as a scaffold to correctly position other functional groups or participating directly in binding through hydrogen bonds and other non-covalent interactions. nih.gov

To exemplify the application of molecular docking to this class of compounds, the following sections detail findings from studies on various morpholine derivatives and their interactions with different biological targets.

Case Study 1: Morpholine Derivatives as Carbonic Anhydrase Inhibitors

A study investigating novel morpholine-acetamide derivatives as potential anti-tumor agents explored their interaction with carbonic anhydrase, a zinc-containing enzyme implicated in cancer progression. Molecular docking was employed to understand the binding mechanism of these compounds within the enzyme's active site. nih.gov

The docking results revealed that the most active compounds formed significant interactions with key amino acid residues and the zinc ion in the carbonic anhydrase active site. These interactions, including hydrogen bonds and hydrophobic contacts, are believed to be responsible for the observed inhibitory activity. nih.gov

Table 1: Molecular Docking Results of Morpholine-Acetamide Derivatives with Carbonic Anhydrase

| Compound | Biological Target | Docking Score (kcal/mol) | Interacting Residues | Type of Interaction |

|---|---|---|---|---|

| 1h | Carbonic Anhydrase | Not Specified | His94, His96, His119, Thr199, Thr200 | Coordination with Zn2+, Hydrogen bonds |

| 1c | Carbonic Anhydrase | Not Specified | His94, His96, His119, Thr199 | Coordination with Zn2+, Hydrogen bonds |

| 1d | Carbonic Anhydrase | Not Specified | His94, His96, His119, Thr200 | Coordination with Zn2+, Hydrogen bonds |

Data synthesized from a study on morpholine-acetamide derivatives. nih.gov

Case Study 2: Morpholine-Based Heterocycles as Dihydrofolate Reductase (DHFR) Inhibitors

In another study, new morpholine-based heterocyclic compounds were synthesized and evaluated for their antitumor activity. Molecular docking simulations were performed to investigate their binding mode with dihydrofolate reductase (DHFR), a well-established target for cancer chemotherapy. nih.gov

Table 2: Predicted Interactions of a Morpholine-Based Compound with DHFR

| Compound | Biological Target | Binding Affinity (kcal/mol) | Interacting Residues | Type of Interaction |

|---|---|---|---|---|

| Compound 8 | Dihydrofolate Reductase (DHFR) | -16.45 | Arg70, Asn64 | Hydrogen bonds |

Data from a molecular docking study on new morpholine-based heterocycles. nih.gov

Case Study 3: Morpholine Derivatives Targeting Acetylcholinesterase

The potential of morpholine derivatives to act as inhibitors of acetylcholinesterase, an enzyme relevant to Alzheimer's disease, has also been explored using molecular docking. These in silico studies aim to predict the binding interactions that could lead to the inhibition of the enzyme's activity. Although specific binding energies were not detailed in the available abstract, the study highlights the application of this computational method to understand the inhibitory potential of this class of compounds.

These examples collectively demonstrate the utility of molecular docking in predicting the molecular interactions of morpholine-containing compounds with various biological targets. Such computational studies are instrumental in rationalizing observed biological activities, understanding mechanisms of action, and guiding the future design and optimization of novel therapeutic agents based on the morpholine scaffold. While awaiting specific studies on this compound, the broader research on related compounds provides a solid foundation for anticipating its potential biological interactions.

Mechanistic Biological Activity Research of 2,5,5 Trimethylmorpholin 3 One and Its Analogues in Vitro and Pre Clinical Mechanistic Focus

Neurotransmitter Transporter Uptake Inhibition Mechanisms (e.g., Dopamine (B1211576), Norepinephrine (B1679862), Serotonin (B10506) Transporters)

A primary mechanism of action for analogues of 2,5,5-trimethylmorpholin-3-one is the inhibition of monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT). core.ac.uknih.gov In vitro studies using synaptosomal uptake assays have quantified the potency of these compounds.

The (S,S)-2-(3'-chlorophenyl)-3,5,5-trimethylmorpholine analogue, referred to as (S,S)-5a, demonstrates potent inhibition of both DAT and NET, with significantly lower potency at SERT. nih.gov Further modifications to this structure have been shown to modulate this activity. For instance, N-alkylation with ethyl and propyl groups ((S,S)-5e and (S,S)-5f, respectively) and extension of the carbon-3 methyl group to ethyl and propyl ((S,S)-5g and (S,S)-5h) resulted in analogues with significantly enhanced potency for DAT and NET inhibition. nih.gov The 3-propyl analogue, (S,S)-5h, was identified as the most potent DAT uptake inhibitor among the tested series. nih.gov

The table below summarizes the in vitro potency of these analogues for inhibiting the uptake of dopamine (DA), norepinephrine (NE), and serotonin (5-HT). nih.gov

| Compound | Modification | DA Uptake Inhibition IC₅₀ (nM) | NE Uptake Inhibition IC₅₀ (nM) | 5-HT Uptake Inhibition IC₅₀ (nM) |

|---|---|---|---|---|

| (S,S)-5a | Base structure (3'-Cl phenyl) | 150 | 140 | 2300 |

| (R,R)-5a | R,R enantiomer of 5a | 490 | 1000 | 4000 |

| (S,S)-5d | N-Methyl | 120 | 110 | 1300 |

| (S,S)-5e | N-Ethyl | 41 | 12 | 1000 |

| (S,S)-5f | N-Propyl | 31 | 8 | 800 |

| (S,S)-5g | 3-Ethyl | 23 | 19 | 1800 |

| (S,S)-5h | 3-Propyl | 6.0 | 9 | 300 |

Interaction with Specific Ion Channels (e.g., Nicotinic Acetylcholine (B1216132) Receptors)

Analogues of this compound are potent functional inhibitors of neuronal nAChRs. core.ac.uknih.gov Studies have demonstrated that these compounds act as non-competitive antagonists, meaning they inhibit receptor function in a manner that cannot be overcome by increasing the concentration of the agonist. dokumen.pubcore.ac.uk This mechanism suggests the compounds bind to a site within the ion channel pore rather than the acetylcholine binding site. nih.govmdpi.comokstate.edu

The inhibitory potency has been evaluated against different nAChR subtypes, including the α3β4* and α4β2* subtypes, which are prevalent in the nervous system. The N-ethyl ((S,S)-5e) and N-propyl ((S,S)-5f) analogues were found to have the highest antagonist potency at the α3β4*-nAChR. nih.gov

The table below presents the in vitro inhibitory potencies of selected analogues against two subtypes of nicotinic acetylcholine receptors. core.ac.uknih.gov

| Compound | Modification | α3β4-nAChR Inhibition IC₅₀ (µM) | α4β2-nAChR Inhibition IC₅₀ (µM) |

|---|---|---|---|

| (S,S)-5a | Base structure (3'-Cl phenyl) | 1.3 | 3.3 |

| (R,R)-5a | R,R enantiomer of 5a | 1.5 | 4.2 |

| (S,S)-5d | N-Methyl | 1.1 | 2.5 |

| (S,S)-5e | N-Ethyl | 0.5 | 1.3 |

| (S,S)-5f | N-Propyl | 0.4 | 1.4 |

| (S,S)-5g | 3-Ethyl | 1.7 | 3.8 |

| (S,S)-5h | 3-Propyl | 1.2 | 2.9 |

Cellular Pathway Modulation and Signal Transduction Studies Related to Target Interaction

There is a lack of specific research in the scientific literature detailing the downstream cellular pathway modulation and signal transduction events following the interaction of this compound analogues with their biological targets. While their primary actions are on neurotransmitter transporters and nAChRs, studies documenting the subsequent effects on intracellular second messengers (e.g., cAMP, Ca²⁺), protein kinase cascades (e.g., PKA, MAPK), or gene expression have not been published.

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation of Biological Effects

SAR studies have provided significant insights into the mechanisms of action for 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues. nih.gov

Stereochemistry : The stereochemistry of the molecule is crucial for its activity. The (S,S) enantiomer, (S,S)-5a, is consistently more potent at inhibiting dopamine and norepinephrine transporters than its (R,R) counterpart, (R,R)-5a. nih.gov

N-Alkylation : Modifying the nitrogen atom of the morpholine (B109124) ring significantly impacts potency. While the N-methyl analogue ((S,S)-5d) showed similar potency to the base compound, increasing the alkyl chain length to N-ethyl ((S,S)-5e) and N-propyl ((S,S)-5f) led to a marked increase in potency for both DAT and NET inhibition, as well as enhanced antagonism at the α3β4*-nAChR. nih.gov This suggests that a larger, lipophilic group at this position is favorable for interaction with these targets.

C3-Position Alkylation : Extending the alkyl group at the 3-position of the morpholine ring also enhances activity. Replacing the 3-methyl group with a 3-ethyl ((S,S)-5g) or 3-propyl ((S,S)-5h) group resulted in the most potent DAT and NET uptake inhibitors in the series. nih.gov However, this modification did not increase—and in the case of the 3-ethyl group, slightly decreased—the antagonist potency at the α3β4*-nAChR compared to the N-alkylated analogues. nih.gov

These SAR findings indicate that distinct structural features govern the interaction with monoamine transporters versus nAChRs. While increased lipophilicity at either the N-position or C3-position enhances transporter inhibition, only N-alkylation appears to significantly boost nAChR antagonism. nih.gov

Investigation of Specific Biological Targets and Their Binding Modes

The specific biological targets for the analogues of this compound have been identified as the dopamine transporter (DAT), the norepinephrine transporter (NET), and neuronal nicotinic acetylcholine receptors (nAChRs). nih.gov

The binding mode at nAChRs is understood to be non-competitive, which strongly implies an allosteric binding site distinct from the agonist recognition site. nih.govcore.ac.uk For the parent compound bupropion, this site has been localized within the transmembrane ion channel of the receptor. nih.govokstate.edu It is hypothesized that the this compound analogues share this binding mode, physically occluding the channel or allosterically stabilizing a non-conductive state of the receptor.

Detailed computational studies, such as molecular docking or molecular dynamics simulations, specifically for the this compound analogues to visualize their binding poses and interactions with amino acid residues within the transporters or nAChR channel, have not been reported in the available literature. Such studies would be necessary to further elucidate the precise binding modes and explain the observed structure-activity relationships at a molecular level.

Applications of 2,5,5 Trimethylmorpholin 3 One in Research and Development

Role as a Privileged Scaffold in Heterocyclic Chemistry for Library Synthesis

The morpholine (B109124) ring is widely regarded as a "privileged scaffold" in medicinal chemistry. jchemrev.comresearchgate.net A privileged scaffold is a molecular framework that is able to bind to multiple, diverse biological targets, making it a valuable starting point for the development of new therapeutic agents. mdpi.comnih.govnih.gov The versatility of the morpholine structure allows for the synthesis of large collections of related compounds, known as chemical libraries, which can be screened for biological activity. jchemrev.comresearchgate.net

Substituted morpholines are integral to many approved drugs and investigational compounds due to their favorable physicochemical properties, such as improved solubility and metabolic stability. Thoughtfully substituted morpholine derivatives have shown a wide array of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. researchgate.net

The synthesis of diverse libraries often involves stereoselective methods to control the three-dimensional arrangement of atoms, which is crucial for biological function. For instance, polymer-supported synthesis has been used to create libraries of morpholine-3-carboxylic acid derivatives for screening purposes. nih.gov By modifying the core 2,5,5-trimethylmorpholin-3-one structure—for example, by adding different chemical groups at the nitrogen (N4) or the second carbon (C2) positions—chemists can generate a library of novel compounds. These libraries can then be tested against various biological targets like enzymes or receptors to identify new drug leads.

Table 1: Examples of Bioactive Scaffolds Related to Morpholine

| Scaffold Class | Reported Biological Activities | Reference |

| Morpholines | Anticancer, Antibacterial, Anti-inflammatory, Antihypertensive | researchgate.net |

| Thiomorpholines | Antitumor, Antimicrobial, Antipsychotic | researchgate.net |

| Quinolines | Analgesic, Anticonvulsant, Antimicrobial, Anticancer | nih.gov |

| Pyrrolo[2,1-f] jchemrev.comresearchgate.netnih.govtriazines | Kinase inhibition (e.g., ALK, JAK2, VEGFR-2) | nih.gov |

| 1,3,4-Oxadiazoles | Antiviral (HIV, HCV, HBV), Anticancer, Anti-inflammatory | mdpi.com |

Application in Organic Synthesis as a Chiral Auxiliary or Building Block

In organic synthesis, the primary role of a chiral molecule like this compound is as a chiral building block. A chiral building block is a pre-made enantiomerically pure molecule that can be incorporated into a larger, more complex structure, transferring its specific stereochemistry to the final product.

While there is no direct evidence of this compound being used as a chiral auxiliary—a molecule that temporarily induces chirality during a reaction and is later removed—its structure is a product of stereoselective synthesis. Such syntheses often employ chiral auxiliaries to create the desired stereocenters.

The synthesis of substituted morpholines and their derivatives is an active area of research. Methods are developed to control the spatial arrangement of substituents on the morpholine ring, often involving stereoselective techniques. nih.gov For example, the synthesis of various 5-substituted 1,3-diazacyclohexane derivatives, which are structurally related to morpholinones, highlights the focus on creating specific, functionalized heterocyclic compounds. nih.gov Therefore, this compound serves as a valuable, structurally defined component for constructing more elaborate molecules with potential applications in pharmaceuticals and other areas of chemistry.

Use in Materials Science Research (e.g., Polymer Chemistry, Supramolecular Assemblies), if applicable

Based on available scientific literature, there are no documented applications of this compound in materials science research.

However, it is noteworthy that other derivatives of the morpholine core structure, specifically morpholine-2,5-diones, have been utilized as monomers for the synthesis of biodegradable polymers. nih.gov These polymers, known as polydepsipeptides or poly(esteramide)s, combine the properties of polyesters and polyamides and are of interest for medical applications. nih.gov The synthesis of these polymers from morpholine-2,5-dione (B184730) precursors demonstrates the potential of the morpholinone ring system in polymer chemistry, though this application has not been extended to the specific this compound compound. The term polymer refers to large molecules composed of many repeated subunits, known as monomers. msu.edu

Development as Molecular Probes for Biochemical Pathway Elucidation

There is currently no available research in scientific literature detailing the development or use of this compound as a molecular probe for the elucidation of biochemical pathways.

Future Perspectives and Emerging Research Directions for 2,5,5 Trimethylmorpholin 3 One

Challenges and Opportunities in the Synthesis and Functionalization of Morpholinone Rings

The construction and modification of the morpholinone ring system present both significant hurdles and exciting opportunities for innovation. While numerous synthetic methods exist, the pursuit of greater efficiency, stereocontrol, and molecular diversity remains a primary objective.

Challenges:

Stereocontrol: Achieving high enantioselectivity in the synthesis of chiral morpholinones is a persistent challenge. Many existing methods result in racemic mixtures, requiring difficult and costly resolution steps. acs.org

Substrate Scope: Some synthetic routes are limited by the types of starting materials that can be used, restricting the diversity of substituents that can be incorporated into the morpholinone core.

Reaction Conditions: Many traditional syntheses require harsh reaction conditions, multiple steps, or the use of hazardous reagents, which are not ideal for sustainable and large-scale production.

Functionalization: The regioselective functionalization of the morpholinone ring, particularly at the C-3 position, can be difficult to control, often leading to mixtures of products. mdpi.com

Opportunities:

Catalytic Enantioselective Methods: The development of novel chiral catalysts, such as chiral phosphoric acids, is enabling highly enantioselective syntheses of C3-substituted morpholinones through innovative reaction cascades like domino [4+2] heteroannulation followed by a 1,2-aryl/alkyl shift. acs.org

Cross-Dehydrogenative Coupling (CDC): CDC reactions offer an atom-efficient and environmentally friendly way to functionalize the C-H bonds of morpholinones. mdpi.com This approach avoids the need for pre-functionalized substrates and allows for the direct formation of new C-N or C-C bonds, expanding the range of accessible derivatives. mdpi.com

Ring-Opening Polymerization (ROP): Morpholinones, particularly N-acyl derivatives, are valuable monomers for organocatalytic ROP, leading to the creation of functionalized poly(aminoesters). nih.govacs.orgresearchgate.net These biodegradable polymers have significant potential in biomedical applications, such as drug and gene delivery. acs.org New functionalization methods for morpholinones could directly translate to novel polymers with tailored properties. mdpi.com

| Challenge | Opportunity | Relevant Research Area |

| Lack of Stereocontrol | Development of new chiral catalysts | Asymmetric Catalysis, Organocatalysis acs.org |

| Multi-step, Inefficient Syntheses | One-pot and telescoped reaction sequences | Process Chemistry, Green Chemistry acs.org |

| Limited Structural Diversity | C-H functionalization via CDC reactions | Organic Synthesis, Catalysis mdpi.com |

| Access to Functional Polymers | Organocatalytic Ring-Opening Polymerization | Polymer Chemistry, Biomedical Materials nih.govresearchgate.net |

Integration of Artificial Intelligence and Machine Learning in Morpholinone Research

Retrosynthesis: AI-driven retrosynthesis platforms are transforming how chemists design synthetic routes. grace.com By treating chemical reactions as a "translation" problem, neural machine translation architectures can predict the precursor materials for a target molecule like 2,5,5-Trimethylmorpholin-3-one. computabio.com These tools can analyze millions of published reactions to suggest novel and efficient synthetic pathways that a human chemist might overlook. grace.commdpi.com AI models can be trained on massive reaction databases to learn the underlying rules of organic chemistry, providing a powerful tool for designing syntheses for new and complex morpholinone derivatives. arxiv.org

Predictive Modeling: Machine learning models are increasingly used to predict the biological activity and physicochemical properties of small molecules. nih.govastrazeneca.com

Bioactivity Prediction: By training models on large datasets of compounds with known biological activities, researchers can virtually screen libraries of novel morpholinones to predict their potential as drug candidates. nih.govyoutube.com Models like graph neural networks can learn the relationship between a molecule's structure and its function, prioritizing which derivatives to synthesize and test. astrazeneca.com

Structure-Activity Relationship (SAR): AI can help elucidate complex SARs, identifying which structural features of the morpholinone scaffold are crucial for interaction with a specific biological target. nih.gov This insight guides medicinal chemists in designing more potent and selective compounds.

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates is a critical part of the development process. ML models can be trained to predict these properties from a molecule's structure alone, allowing for the early identification of compounds with unfavorable profiles, saving time and resources.

| AI/ML Application | Description | Impact on Morpholinone Research |

| Retrosynthesis | AI algorithms predict synthetic pathways by working backward from the target molecule. grace.comcomputabio.com | Accelerates the design of efficient syntheses for novel morpholinone derivatives. |

| Predictive Modeling | ML models forecast properties like bioactivity and toxicity from molecular structure. nih.govnih.gov | Enables high-throughput virtual screening and prioritizes candidates for synthesis. |

| SAR Analysis | AI identifies key structural features responsible for a compound's biological effects. nih.gov | Guides the rational design of more potent and selective morpholinone-based drugs. |

Development of Advanced Analytical Methods for Real-Time Reaction Monitoring

The ability to monitor chemical reactions in real-time provides invaluable data for optimization, mechanistic understanding, and process control. The development of advanced Process Analytical Technology (PAT) is a key emerging direction for the synthesis of morpholinones and other fine chemicals.

Integrating multiple, complementary analytical tools allows for a comprehensive view of a reaction as it proceeds. nih.gov Techniques capable of real-time monitoring include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR can track the concentration of reactants, intermediates, and products over time, providing detailed kinetic data. uvic.ca

Mass Spectrometry (MS): Techniques like Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) can monitor catalytic intermediates and reaction progress directly from the reaction vessel. uvic.ca

Infrared (IR) and UV/Vis Spectroscopy: These methods are well-suited for continuous flow chemistry, providing real-time quantification of key reaction components. nih.govchemrxiv.org

By combining these methods, researchers can create a detailed "map" of the reaction, identifying bottlenecks, transient intermediates, and the formation of impurities. nih.gov This data-rich approach, often coupled with advanced data processing like deep learning, facilitates rapid optimization and ensures the robustness of synthetic processes for compounds like this compound. nih.govchemrxiv.org

| Analytical Technique | Information Provided | Application in Morpholinone Synthesis |

| In-situ NMR | Quantitative concentration of species over time. uvic.ca | Kinetic analysis, product formation rate. |

| Real-time MS | Detection of catalytic intermediates and byproducts. uvic.ca | Mechanistic elucidation, impurity profiling. |

| In-line IR/UV-Vis | Real-time quantification of functional groups. nih.gov | Process control in continuous flow synthesis. |

Expanding the Scope of Biological Target Interactions for Fundamental Mechanistic Understanding

The morpholine (B109124) ring is recognized as a "privileged" scaffold in medicinal chemistry, meaning it is a structural component that frequently appears in bioactive molecules. researchgate.net Understanding how morpholinone derivatives interact with biological targets at a molecular level is crucial for fundamental biological research and for the development of new therapeutics.

Future research will focus on moving beyond simply identifying that a compound is active and toward a deep mechanistic understanding of its interactions. This involves:

Target Identification: Using computational and experimental methods to identify the specific proteins or biological pathways that morpholinone derivatives interact with. AI-based platforms can predict potential drug-target interactions by integrating diverse datasets, including genomic, proteomic, and chemical structure information. nih.govnih.gov

Structural Biology: Determining the three-dimensional structure of a morpholinone compound bound to its protein target using techniques like X-ray crystallography or cryo-electron microscopy. This provides a precise blueprint of the binding interactions, revealing which atoms are involved in hydrogen bonds, hydrophobic interactions, or other forces.

Molecular Modeling: Employing computational tools like molecular docking and molecular dynamics simulations to model the interaction between morpholinones and their targets. mdpi.com These simulations can predict binding affinity and reveal the dynamic nature of the interaction, guiding the design of molecules with improved binding characteristics. mdpi.com

By systematically exploring the interactions of a diverse library of morpholinones, including this compound, with a wide range of biological targets, researchers can build a comprehensive understanding of the structure-activity relationships that govern their biological effects. This fundamental knowledge is the bedrock upon which new, highly selective, and effective therapeutic agents are built.

Q & A

Basic Research Questions

What are the recommended synthetic routes for 2,5,5-Trimethylmorpholin-3-one, and how can reaction efficiency be optimized?

The synthesis typically involves cyclization of substituted morpholine precursors. A common approach is the condensation of trimethyl-substituted amines with carbonyl-containing reagents under acidic or basic conditions . Optimization can be achieved by varying reaction parameters (e.g., temperature, solvent polarity, and catalyst loading). For example, using anhydrous conditions and Lewis acid catalysts (e.g., ZnCl₂) may improve yield by minimizing side reactions like hydrolysis . Kinetic studies via HPLC or GC monitoring are advised to identify rate-limiting steps .

How should researchers purify this compound to achieve high analytical-grade standards?

Recrystallization using solvents like ethyl acetate/hexane mixtures or column chromatography with silica gel (gradient elution) is effective. Purity validation requires techniques such as:

- HPLC (C18 column, acetonitrile/water mobile phase) .

- NMR (¹H/¹³C) to confirm structural integrity and detect residual solvents .

- Mass spectrometry (ESI-MS) for molecular weight confirmation .

What spectroscopic methods are critical for characterizing this compound?

Key methods include:

- FT-IR to identify carbonyl (C=O) stretching (~1700 cm⁻¹) and morpholine ring vibrations.

- ¹³C NMR to resolve quaternary carbons (e.g., C3-ketone at ~200 ppm) and methyl groups .

- X-ray crystallography for absolute stereochemical confirmation if crystalline derivatives are obtainable .

Advanced Research Questions

How can researchers resolve contradictions in stability data for this compound under varying storage conditions?

Conflicting stability reports may arise from differences in humidity, temperature, or light exposure. A systematic approach includes:

- Forced degradation studies (e.g., 40°C/75% RH for 4 weeks) to assess hydrolytic/oxidative stability .

- HPLC-UV/PDA to track degradation products and identify vulnerable functional groups.

- Statistical analysis (e.g., ANOVA) to isolate critical factors affecting stability .

What strategies are effective for studying the reactivity of this compound in complex reaction systems?

Use computational chemistry (DFT calculations) to predict reactive sites and transition states. Pair this with experimental validation:

- Competitive reaction assays to compare nucleophilic/electrophilic behavior.

- Isotopic labeling (e.g., ¹⁸O in the ketone group) to trace reaction pathways .

How can researchers design experiments to investigate the biological activity of this compound derivatives?

Focus on structure-activity relationship (SAR) studies:

- Derivatization : Introduce substituents at the morpholine nitrogen or methyl groups.

- In vitro assays : Test enzyme inhibition (e.g., kinases) or receptor binding using fluorescence-based assays .

- Molecular docking to prioritize derivatives with predicted high affinity .

What advanced analytical techniques are suitable for quantifying trace impurities in this compound?

- LC-MS/MS for high-sensitivity detection of sub-ppm impurities.

- Headspace GC-MS to identify volatile byproducts.

- ICP-OES for metal catalyst residues (e.g., Pd, Ni) if used in synthesis .

Methodological Guidance for Data Interpretation

How should researchers address discrepancies in spectral data (e.g., NMR shifts) across studies?

- Cross-validate with reference standards (e.g., commercial morpholine derivatives ).

- Adjust for solvent effects (e.g., DMSO vs. CDCl₃) and calibration errors.

- Consult computational NMR databases (e.g., ACD/Labs) for predicted shifts .

What frameworks support robust statistical analysis of contradictory pharmacological data?

- Meta-analysis to aggregate results from multiple studies.

- Bayesian modeling to quantify uncertainty and identify outliers .

- Principal Component Analysis (PCA) to reduce dimensionality in multivariate datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.